1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Description
1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative characterized by a 7-methyl-substituted indole-2,3-dione core and a 2-ethoxyphenylmethyl group at the N1 position. The molecular framework of this compound combines electron-rich aromatic systems (indole and ethoxyphenyl) with a diketone moiety, making it a candidate for studying electronic and steric effects in reactivity or binding interactions.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-7-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-15-10-5-4-8-13(15)11-19-16-12(2)7-6-9-14(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZZSGYRCFMEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Effects : The 2-ethoxyphenylmethyl group in the target compound introduces steric bulk and electron-donating ethoxy groups, which may enhance solubility and modulate electronic interactions compared to simpler N1 substituents (e.g., phenylalkyl groups in ).
- Core Modifications : Unlike fused systems like naphtho-indoles, the target compound retains a simpler indole-2,3-dione core, prioritizing synthetic accessibility over complex ring systems.
Spectroscopic and Physicochemical Comparisons
NMR Data :
- Target Compound : Expected ¹³C-NMR shifts for the ethoxyphenyl group would include signals near δ 60–65 ppm (ethoxy OCH₂) and δ 110–160 ppm (aromatic carbons). The 7-methyl group would resonate near δ 20–25 ppm.
- 7-Methylisatin : ¹³C-NMR data for the parent compound shows signals at δ 47.53 (CH₂), δ 109.42 (C-7), and δ 128–147 ppm (aromatic carbons), with the absence of ethoxyphenyl signals.
- 1-(2-Oxo-2-phenylethyl) Analogue : Aromatic carbons from the phenyl group appear at δ 127–136 ppm, distinct from the ethoxyphenyl signals in the target compound.
Mass Spectrometry :
- The target compound’s molecular ion (m/z ≈ 295.33) would differ significantly from 7-methylisatin (m/z ≈ 161.16) and the phenylethyl analogue (m/z ≈ 279.30). Fragmentation patterns would highlight loss of the ethoxy group (44 Da) or methylindole moiety.
Biological Activity
1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, including anticancer properties, anti-inflammatory effects, and neuroprotective capabilities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.32 g/mol. The compound features an indole core structure which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of indole derivatives on various cancer cell lines. For instance, a study investigated the cytotoxicity of several indole derivatives including this compound against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines using the MTT assay.
These results indicate that the compound exhibits significant anticancer activity, particularly against HepG2 and MCF-7 cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Indole derivatives are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies have shown that certain indole derivatives can reduce levels of TNF-alpha and IL-6 in inflammatory conditions by modulating NF-kB signaling pathways .
Neuroprotective Effects
Neuroprotection is another area where indole derivatives have shown promise. Research indicates that these compounds can inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells. Specifically, mechanisms involving the inhibition of GSK-3β and modulation of inflammatory mediators have been reported .
Case Studies
Several case studies highlight the efficacy of this compound:
- Cytotoxicity Study : A study conducted on a panel of cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
- Inflammation Model : In vivo studies using mouse models of inflammation showed that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione, and how can intermediates be characterized?
- Methodology :
- Route 1 : Start with 7-methylindoline-2,3-dione as the core. Introduce the 2-ethoxyphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis). Monitor reaction progress via TLC and HPLC .
- Route 2 : Use a Suzuki-Miyaura coupling to attach the ethoxyphenyl moiety to a pre-functionalized indole scaffold. Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for cross-coupling efficiency .
- Characterization : Confirm intermediates via -/-NMR, FT-IR (C=O stretching at ~1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s solubility and stability be optimized for in vitro biological assays?
- Methodology :
- Solubility : Test solvents like DMSO, ethanol, or aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80). Use dynamic light scattering (DLS) to assess aggregation .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH. Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and regioselectivity in derivatization reactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model electrophilic/nucleophilic sites. Calculate Fukui indices for reactivity prediction .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar vs. non-polar solvents) using tools like COMSOL Multiphysics coupled with AI-driven parameter optimization .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP levels for cytotoxicity). Validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from independent studies. Account for variables like cell passage number and solvent batch effects .
Q. How can reaction engineering improve yield in large-scale synthesis while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and stoichiometry. Prioritize factors via Plackett-Burman screening .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time tracking of intermediate formation .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
